2,3,7-Trimethyl-2H-indazole

Physical organic chemistry Tautomerism Computational chemistry

2,3,7-Trimethyl-2H-indazole (CAS 58706-38-0, molecular formula C₁₀H₁₂N₂, molecular weight 160.22 g/mol) is a tri-methylated 2H-indazole (isoindazole) heterocycle. It is distinguished from the more thermodynamically stable 1H-indazole tautomer class by its 2H-annular tautomer form, which is less stable by approximately 2.3–3.6 kcal/mol in the unsubstituted parent system.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B12087519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7-Trimethyl-2H-indazole
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=C(N(N=C12)C)C
InChIInChI=1S/C10H12N2/c1-7-5-4-6-9-8(2)12(3)11-10(7)9/h4-6H,1-3H3
InChIKeyFNXPMLMHYOPASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,7-Trimethyl-2H-indazole (CAS 58706-38-0): Chemical Identity and Procurement Baseline for Research and Industrial Sourcing


2,3,7-Trimethyl-2H-indazole (CAS 58706-38-0, molecular formula C₁₀H₁₂N₂, molecular weight 160.22 g/mol) is a tri-methylated 2H-indazole (isoindazole) heterocycle. It is distinguished from the more thermodynamically stable 1H-indazole tautomer class by its 2H-annular tautomer form, which is less stable by approximately 2.3–3.6 kcal/mol in the unsubstituted parent system [1]. The compound bears methyl substituents at the N-2, C-3, and C-7 positions, a substitution pattern that influences both its physicochemical profile (computed XLogP3 = 2.3, topological polar surface area = 17.8 Ų) [2] and its reactivity as a synthetic intermediate, notably in routes toward kinase inhibitor scaffolds such as pazopanib [3]. It is supplied globally as a research chemical with typical purity specifications of 95–98% .

Why Generic Indazole Substitution Fails: The Functional Consequences of 2H- vs. 1H-Indazole Isomerism for 2,3,7-Trimethyl-2H-indazole


Indazole-based building blocks cannot be treated as interchangeable commodities because the annular tautomer identity (1H- vs. 2H-indazole) and the precise methylation pattern fundamentally alter reactivity, electronic structure, and biological target engagement. The 2H-indazole core, as found in 2,3,7-Trimethyl-2H-indazole, is thermodynamically disfavored relative to the 1H form by 2.3–3.6 kcal/mol [1], yet this same energetic penalty confers distinct N-2 reactivity that is essential for constructing specific N²-substituted derivatives required in kinase inhibitor pharmacophores [2]. Substituting a 1H-indazole isomer (e.g., 1,3,7-trimethyl-1H-indazole, CAS 58706-37-9) for the 2H-indazole would yield a regioisomeric product with different geometry at the kinase hinge-binding region, potentially abolishing target affinity. Furthermore, the 7-methyl substituent exerts a steric directing effect during N-alkylation that favors 2-methyl product formation—a selectivity pattern that is inverted in 3-substituted or unsubstituted indazoles [3]. These regioisomer-dependent properties make generic substitution scientifically untenable for any application where molecular recognition, metal coordination geometry, or downstream derivatization specificity is required.

Product-Specific Quantitative Differentiation Evidence for 2,3,7-Trimethyl-2H-indazole Relative to Closest Analogs


Thermodynamic Tautomer Stability: 2H-Indazole vs. 1H-Indazole Free Energy Difference

The 2H-indazole annular tautomer, which defines the core structure of 2,3,7-Trimethyl-2H-indazole, is thermodynamically less stable than the 1H-indazole tautomer by 3.6 kcal mol⁻¹ as determined by MP2-6-31G** ab initio calculations [1]. An independent study reports a free energy difference of approximately 2.3 kcal/mol favoring the 1H form . This energetic relationship is inverted only when specific substituent patterns or metal coordination stabilize the 2H configuration. This means any 1H-indazole isomer (e.g., 1,3,7-trimethyl-1H-indazole) is fundamentally a different chemical entity with distinct ground-state electronic properties.

Physical organic chemistry Tautomerism Computational chemistry

N-Methylation Regioselectivity: Steric Directing Effect of the 7-Methyl Substituent

Experimental studies on indazole N-methylation demonstrate that 7-monosubstituted indazoles preferentially yield 2-methyl (2H-indazole) products under alkaline conditions, whereas 3-substituted and unsubstituted indazoles predominantly yield 1-methyl (1H-indazole) isomers [1]. This steric directing effect is critical: without a substituent at the 7-position, the 1-methyl isomer predominates in all cases. The 7-methyl group in 2,3,7-Trimethyl-2H-indazole is therefore not merely a spectator substituent—it is the structural feature that enables selective access to the 2H-indazole isomer series.

Synthetic methodology Regioselective alkylation Indazole functionalization

Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. 1H-Indazole Isomer

2,3,7-Trimethyl-2H-indazole has a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 17.8 Ų [1]. In contrast, the 1H-indazole isomer 1,3,7-trimethyl-1H-indazole (CAS 58706-37-9) has the same molecular formula (C₁₀H₁₂N₂) and molecular weight but differs in the position of the N-methyl group, resulting in distinct hydrogen-bond acceptor geometry. The 2H-indazole isomer positions the lone pair on N-1 in the plane of the aromatic system, whereas the 1H-indazole positions it on N-2, altering the effective hydrogen-bond acceptor capacity despite identical computed TPSA. These differences influence chromatographic retention, solubility, and passive membrane permeability in ways that are not captured by formula-level comparisons alone .

Physicochemical profiling Drug-likeness ADME prediction

Boiling Point and Density as Distillation and Handling Differentiation vs. Nitro-Substituted Indazole Intermediates

2,3,7-Trimethyl-2H-indazole has a calculated boiling point of 300.5°C at 760 mmHg and a density of 1.073 g/cm³ . These values place it in a more favorable processing window compared to the common pazopanib intermediate 2,3-dimethyl-6-nitro-2H-indazole (CAS 444731-73-1), which has a significantly higher predicted boiling point of 377.0°C and higher density of 1.36 g/cm³ . The 76.5°C lower boiling point of the trimethyl derivative reduces the energy input required for distillative purification, while the lower density (21% reduction) facilitates liquid handling and reduces shipping weight per unit volume.

Process chemistry Purification Physical properties

2H-Indazole Tautomer Stabilization in Metal Complexes: Os(IV) Coordination Chemistry vs. 1H-Indazole

In a one-pot synthesis of Os(IV) complexes, the 2H-indazole tautomer was successfully stabilized and its identity unequivocally confirmed by X-ray diffraction, yielding complex (H₂ind)[OsᴵⱽCl₅(2H-ind)] (1) [1]. The corresponding 1H-indazole complex (H₂ind)[OsᴵⱽCl₅(1H-ind)] (2) was also isolated, and the two complexes exhibited distinct spectroscopic properties and antiproliferative activity profiles against cancer cell lines. This demonstrates that the 2H-indazole ligand is not merely a synthetic intermediate but can serve as a tunable ligand framework whose metal-binding mode differs fundamentally from the 1H isomer. For 2,3,7-Trimethyl-2H-indazole, the additional methyl substituents at positions 3 and 7 further modulate steric and electronic effects on metal coordination.

Bioinorganic chemistry Metallodrug design Coordination chemistry

Optimal Research and Industrial Application Scenarios for 2,3,7-Trimethyl-2H-indazole Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of N²-Substituted Kinase Inhibitor Building Blocks (e.g., Pazopanib-Derived Pharmacophores)

The 2H-indazole core of 2,3,7-Trimethyl-2H-indazole provides the correct N-2 methylation geometry required for constructing the N,2,3-trimethyl-2H-indazol-6-amine intermediate, a crucial building block in pazopanib synthesis [1]. Using a 1H-indazole isomer (e.g., 1,3,7-trimethyl-1H-indazole) would produce an N¹-substituted regioisomer with altered kinase hinge-binding geometry, potentially abolishing VEGFR/PDGFR inhibitory activity. The 7-methyl substituent further directs N-alkylation to the 2-position, enabling regioselective downstream functionalization that is not achievable with 3-substituted indazoles lacking a 7-substituent [2].

Physicochemical Property-Driven Fragment Library Design for FBLD (Fragment-Based Lead Discovery)

With a computed XLogP3 of 2.3, TPSA of 17.8 Ų, molecular weight of 160.22 g/mol, and zero hydrogen bond donors, 2,3,7-Trimethyl-2H-indazole falls within favorable fragment-like physicochemical space (Rule of Three compliant) [1]. Its lower boiling point (300.5°C) and density (1.073 g/cm³) relative to nitro-substituted indazole fragments facilitate purity assessment by GC-MS and simplify automated liquid handling in fragment screening campaigns [2]. The 2H-indazole core also offers a distinct hydrogen-bond acceptor vector compared to 1H-indazole fragments, expanding the diversity of a fragment library.

2H-Indazole Ligand Scaffold for Coordination Chemistry and Metallodrug Candidate Synthesis

The 2H-indazole tautomer can be stabilized in metal complexes as demonstrated by X-ray crystallographic characterization of Os(IV)-2H-indazole complexes [1]. 2,3,7-Trimethyl-2H-indazole, with its pre-installed methyl groups at positions 2, 3, and 7, offers a sterically and electronically defined ligand for systematic structure-activity relationship (SAR) studies in metallodrug development. The 7-methyl group provides steric bulk adjacent to the metal coordination site (N-1), potentially influencing coordination geometry, redox potential, and biological activity in ways that 1H-indazole isomers with different methyl substitution patterns cannot replicate.

Process Chemistry: Economical Distillation-Based Purification of Non-Nitrated Indazole Intermediates

For kilogram-scale procurement and process development, the calculated boiling point of 300.5°C for 2,3,7-Trimethyl-2H-indazole is 76.5°C lower than that of 2,3-dimethyl-6-nitro-2H-indazole (377.0°C) [1] [2]. This reduced boiling point, combined with a 21% lower density, translates to lower energy costs for vacuum distillation purification and reduced shipping weight for bulk orders. When a synthetic route permits the use of a non-nitrated indazole intermediate, 2,3,7-Trimethyl-2H-indazole offers clear operational and economic advantages over nitro-substituted analogs.

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